molecular formula C21H15ClN2O4 B2363074 5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-09-9

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2363074
CAS RN: 922030-09-9
M. Wt: 394.81
InChI Key: YSKHARVUIOKJOH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15ClN2O4 and its molecular weight is 394.81. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism

Research has shown that derivatives of 5-chloro-2-methoxybenzamides, closely related to the compound , are significant for their affinity to serotonin-3 (5-HT3) receptors. These compounds, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, have been evaluated for their binding affinity to 5-HT3 receptors, which are important in neurological signaling and have implications in various physiological and psychological processes (Kuroita, Sakamori, & Kawakita, 1996).

Antiproliferative Effects on Cancer Cells

Another aspect of scientific interest is the antiproliferative effects of similar compounds on cancer cells. For instance, the synthesis of phenylpyrazolodiazepin-7-ones, which are conformationally rigid analogs of aminopyrazole amide scaffold, showed competitive antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including N-(3-(1-benzyl-7-oxo-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepin-5-yl)phenyl)-4-chloro-3-(trifluoromethyl)benzamide-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl) phenyl) ureido)-2-methylbenzamide, exhibited significant activities and were identified as potent inhibitors of Raf kinases and mild inhibitors of PI3Kα (Kim, Kim, Lee, Yu, & Hah, 2011).

Antinociceptive Properties

Research into serotonin receptor subtypes and their roles in antinociception has also been conducted. One study examined the effects of 5-HT (5-hydroxytryptamine) receptor subtypes, including 5-HT3, on the antinociception produced by intrathecal 5-HT in rats. The results indicated that spinal 5-HT3 receptors, among others, mediate antinociception produced by 5-HT in the formalin test (Jeong, Choi, & Yoon, 2004).

Synthesis and Structural Studies

Further, the compound and its derivatives have been a focus in synthesis and structural studies. For example, asymmetric alkynylation of seven-membered cyclic imines by combining chiral phosphoric acids and Ag(I) catalysts has led to the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. Such studies contribute to the development of new methodologies in organic synthesis and have implications in creating molecules with potential therapeutic applications (Ren, Wang, & Liu, 2014).

properties

IUPAC Name

5-chloro-2-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-17-8-6-12(22)10-14(17)20(25)23-13-7-9-18-15(11-13)21(26)24-16-4-2-3-5-19(16)28-18/h2-11H,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHARVUIOKJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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